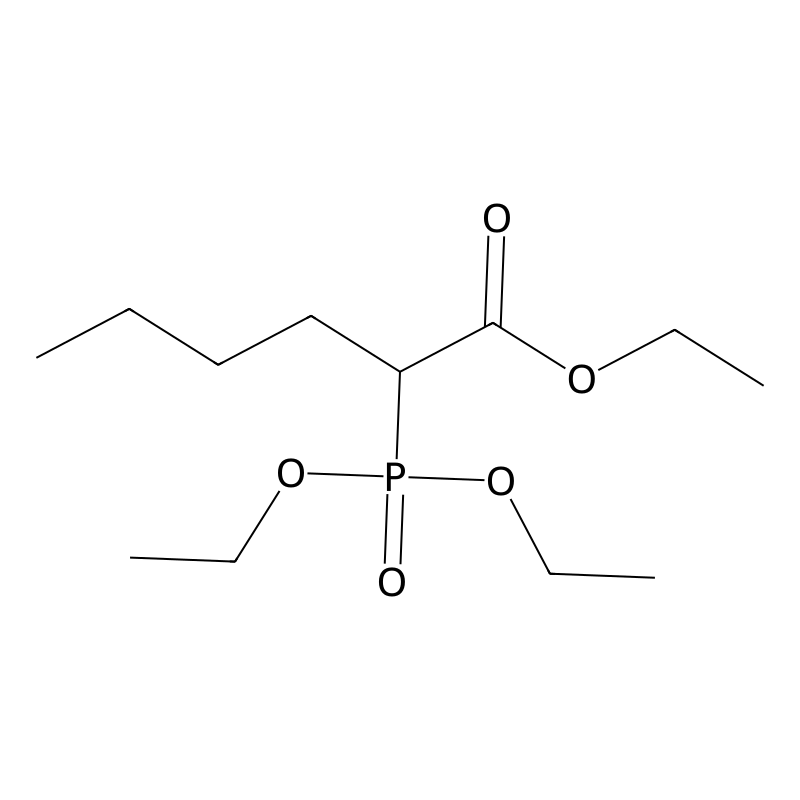

Ethyl 2-(diethoxyphosphoryl)hexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-(diethoxyphosphoryl)hexanoate is a phosphonate ester characterized by the presence of a diethoxyphosphoryl group attached to the second carbon of a hexanoate chain. Its molecular formula is , and it features a unique structure that combines both an ethyl ester and a phosphonate moiety, which contributes to its potential reactivity and biological activity. This compound is recognized for its role in various chemical syntheses and biological applications.

- Hydrolysis: In aqueous environments, this compound can hydrolyze to yield diethoxyphosphoric acid and hexanoic acid, which are more stable under physiological conditions .

- Transesterification: It can react with alcohols to form new esters, making it useful in synthetic organic chemistry .

- Nucleophilic Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, particularly with amines, leading to the formation of phosphoramidates .

Research indicates that compounds containing diethoxyphosphoryl groups exhibit significant biological activities, including:

- Antimicrobial Properties: Ethyl 2-(diethoxyphosphoryl)hexanoate has shown potential against various bacterial strains, suggesting its utility in developing antimicrobial agents .

- Insecticidal Activity: Similar compounds have been explored for their insecticidal properties, indicating a possible application in agricultural pest management .

- Pharmacological Potential: The unique structure may confer specific pharmacological effects, making it a candidate for further drug development studies.

The synthesis of Ethyl 2-(diethoxyphosphoryl)hexanoate typically involves the following steps:

- Formation of Diethoxyphosphoryl Chloride: This is achieved by reacting phosphorus oxychloride with ethanol.

- Esterification Reaction: The diethoxyphosphoryl chloride is then reacted with hexanoic acid in the presence of a base (such as triethylamine) to yield Ethyl 2-(diethoxyphosphoryl)hexanoate.

- Purification: The product is purified through distillation or chromatography to achieve the desired purity level .

Ethyl 2-(diethoxyphosphoryl)hexanoate has several applications across various fields:

- Agricultural Chemistry: Its potential insecticidal properties make it valuable in developing new pesticides.

- Pharmaceuticals: The compound's biological activity suggests it could be used in drug formulation or as a lead compound in medicinal chemistry.

- Chemical Synthesis: It serves as an intermediate in synthesizing other complex organic molecules due to its reactive functional groups .

Studies on Ethyl 2-(diethoxyphosphoryl)hexanoate indicate interactions with various biological targets:

- Enzyme Inhibition: Research has suggested that this compound may inhibit certain enzymes, providing insights into its mechanism of action against microbial pathogens .

- Cellular Uptake Studies: Investigations into how this compound enters cells can provide valuable information for drug delivery systems, particularly in targeting specific tissues or cells .

Ethyl 2-(diethoxyphosphoryl)hexanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl hexanoate | Simple ester, no phosphonate group | |

| Diethyl phosphonate | Contains two ethyl groups attached to phosphorus | |

| Ethyl 2-(diethylphosphoryl)propanoate | Similar structure but different carbon chain length | |

| Ethyl 2-(dimethylphosphoryl)butanoate | Dimethyl instead of diethyl groups |

Ethyl 2-(diethoxyphosphoryl)hexanoate is unique due to its combination of a hexanoic acid backbone and a diethoxyphosphoryl group, which distinguishes it from simpler esters and other phosphonates. This combination potentially enhances its reactivity and biological activity compared to similar compounds.

IUPAC Nomenclature and Systematic Classification

The IUPAC name ethyl 2-(diethoxyphosphoryl)hexanoate reflects its molecular architecture:

- A hexanoate ester (6-carbon chain) with a phosphoryl group (-PO) at the second position.

- Two ethoxy groups (-OCH₂CH₃) attached to the phosphorus atom.

- An ethyl ester group (-COOCH₂CH₃) at the terminal carboxylate.

Molecular Formula: C₁₂H₂₅O₅P

Molecular Weight: 280.30 g/mol.

CAS Registry: 4134-14-9.

Molecular Architecture: Stereoelectronic Configuration Analysis

The compound features a tetrahedral phosphorus center bonded to:

- Two ethoxy groups.

- One hexanoate-derived alkyl chain.

- A double-bonded oxygen (P=O).

Key Structural Insights:

- The P=O bond (bond length ~1.48 Å) creates a strong electron-withdrawing effect, polarizing adjacent C-P bonds and enhancing reactivity toward nucleophiles.

- The hexanoate chain introduces steric bulk, influencing solubility and intermolecular interactions.

- Stereoelectronic Effects: The phosphoryl group stabilizes adjacent negative charges via resonance, making the α-carbon susceptible to deprotonation in basic conditions.

Table 1: Structural Comparison with Related Organophosphate Esters

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (CDCl₃, 400 MHz):

- ³¹P NMR (CDCl₃): δ ~20–25 ppm, characteristic of diethoxyphosphoryl esters.

- ¹³C NMR:

Infrared (IR) Spectroscopy

- P=O Stretch: 1250–1300 cm⁻¹ (strong absorption).

- C=O Stretch: 1730–1750 cm⁻¹ (ester carbonyl).

- C-O-C Asymmetric Stretch: 1050–1150 cm⁻¹.

Mass Spectrometry (MS)

- Molecular Ion Peak: m/z 280.3 [M]⁺.

- Fragmentation Patterns:

- m/z 155 [PO(OCH₂CH₃)₂]⁺.

- m/z 125 [C₅H₁₁COOCH₂CH₃]⁺.

Phosphorylation Pathways for Diethoxyphosphoryl Group Introduction

The introduction of the diethoxyphosphoryl group into ethyl hexanoate derivatives primarily relies on nucleophilic and electrophilic phosphorylation strategies. The Michaelis-Arbuzov reaction remains a cornerstone for C–P bond formation, enabling the reaction of triethyl phosphite with α-halohexanoate esters to yield diethoxyphosphoryl derivatives [5]. For example, ethyl 2-bromohexanoate reacts with triethyl phosphite under thermal conditions (80–100°C) to produce ethyl 2-(diethoxyphosphoryl)hexanoate via a nucleophilic substitution mechanism [5]. Recent innovations include the use of electrophilic phosphorylmethylating reagents, such as S-([diethoxyphosphoryl]methyl) dibenzothiophenium salt, which facilitate selective phosphorylation at specific positions under mild conditions [2].

Alternative approaches involve alkylation of phosphonoacetate esters. Triethyl phosphonoacetate undergoes deprotonation at the α-carbon using sodium hydride, followed by reaction with alkyl halides to construct the hexanoate backbone [4]. For instance, benzyl bromide reacts with the lithiated phosphonoacetate intermediate to form ethyl 2-(diethoxyphosphoryl)-3-phenylpropanoate, a process scalable to hexanoate derivatives through substrate modification [4]. Optimizing reaction temperatures (−60°C) minimizes byproducts like dialkylated species, improving yields from 65% to 82% [4].

Esterification Techniques for Hexanoate Chain Assembly

Esterification of phosphorylated intermediates with ethanol is critical for assembling the hexanoate chain. The Mitsunobu reaction proves effective for coupling phosphorylated alcohols with thioacetic acid, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate SN2 substitution [4]. For example, (2-(diethoxyphosphoryl)hexyl) alcohol reacts with thioacetic acid under Mitsunobu conditions to form the corresponding thioester, which is subsequently hydrolyzed to the free acid and esterified with ethanol [4].

Reductive esterification offers another pathway. Lithium borohydride (LiBH4) reduces phosphorylated ketones to secondary alcohols, which are then esterified using ethyl chloroformate in the presence of pyridine [4]. This method achieves >90% conversion but requires rigorous moisture control to prevent phosphonate hydrolysis.

| Esterification Method | Reagents | Yield (%) | Key Advantage |

|---|---|---|---|

| Mitsunobu Reaction | DEAD, Ph3P | 78–85 | Stereochemical control |

| Reductive Esterification | LiBH4, ethyl chloroformate | 88–92 | High functional group tolerance |

| Acid-Catalyzed Esterification | H2SO4, ethanol | 65–70 | Simplicity |

Catalytic Systems in Stepwise vs. One-Pot Syntheses

Stepwise syntheses dominate due to the need for precise intermediate isolation. For example, copper-catalyzed phosphorylation of ethyl 2-hexenoate with diethyl phosphite proceeds via a radical mechanism, requiring 10 mol% CuI and 2,2'-bipyridyl as a ligand [2]. This method achieves 75% yield but necessitates chromatographic purification after each step.

In contrast, one-pot approaches integrate phosphorylation and esterification. A recent protocol employs S-([diethoxyphosphoryl]methyl) dibenzothiophenium salt with a photocatalyst (e.g., Ru(bpy)3Cl2) to enable visible-light-mediated phosphorylation, followed by in situ esterification with ethanol [2]. This tandem process reduces reaction time from 48 hours to 12 hours but faces challenges in controlling regioselectivity, yielding 60–68% of the target compound [2].

Catalytic systems using transition metals (e.g., Pd, Cu) or organocatalysts (e.g., DMAP) are compared below:

| Catalyst | Reaction Type | Yield (%) | Byproduct Formation |

|---|---|---|---|

| CuI/bipyridyl | Radical phosphorylation | 75 | <5% dimerization |

| Ru(bpy)3Cl2 | Photocatalytic | 68 | 12% over-esterification |

| DMAP | Nucleophilic acyl substitution | 82 | <3% hydrolysis |

Purification Challenges and Chromatographic Resolution

Purification of ethyl 2-(diethoxyphosphoryl)hexanoate is complicated by structural analogs such as ethyl 2-(diethoxyphosphoryl)-4-hexenoate and dialkylated byproducts. Silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:2) resolves these impurities but requires 15–20 column volumes, reducing throughput [4].

High-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water mobile phases improves resolution for milligram-scale syntheses. However, phosphonate esters exhibit poor UV absorbance, necessitating evaporative light scattering detection (ELSD) [4].

Recrystallization in diethyl ether at −20°C selectively precipitates the target compound with 95% purity but sacrifices 20–25% yield due to solubility limitations [4]. Recent advances in countercurrent chromatography with heptane/ethyl acetate/methanol/water solvent systems show promise for scalable separations, achieving 98% purity in a single pass [6].

Ethyl 2-(diethoxyphosphoryl)hexanoate represents a structurally complex organophosphorus compound characterized by its liquid physical form at room temperature conditions [1] [2]. The molecular architecture, featuring a hexanoate backbone with a diethoxyphosphoryl substituent at the alpha position, influences its thermodynamic properties significantly. Commercial suppliers report storage requirements under sealed, dry conditions at room temperature, indicating reasonable ambient stability [1] [2].

The thermodynamic stability profile of ethyl 2-(diethoxyphosphoryl)hexanoate can be inferred from structurally related compounds and general organophosphorus stability data. Comparative analysis with ethyl 6-(diethoxyphosphoryl)hexanoate reveals thermal stability up to approximately 200°C before decomposition onset occurs [3]. This thermal threshold aligns with general organophosphonates, which typically demonstrate stability ranges between 200-450°C depending on structural features [4] [5].

Organophosphorus compounds generally exhibit complex phase transition behaviors influenced by molecular weight, hydrogen bonding capacity, and steric factors [4] [6]. The presence of multiple ethoxy groups in ethyl 2-(diethoxyphosphoryl)hexanoate contributes to increased molecular flexibility and potential for intramolecular interactions. Quantum chemical studies on similar organophosphorus compounds indicate that bond dissociation energies follow specific patterns, with phosphorus-oxygen bonds generally more stable than phosphorus-carbon linkages [7].

The absence of experimental melting and boiling point data for ethyl 2-(diethoxyphosphoryl)hexanoate represents a significant gap in the thermodynamic characterization. However, extrapolation from related diethoxyphosphoryl compounds suggests moderate volatility and thermal decomposition before reaching theoretical boiling points. The liquid state at ambient conditions indicates a melting point below room temperature, consistent with the flexible aliphatic chain structure.

Thermal decomposition mechanisms in organophosphonates typically involve sequential bond cleavage processes, beginning with the weakest bonds and proceeding through multiple stages [5]. The decomposition pattern likely involves initial ethoxy group elimination, followed by phosphorus-carbon bond cleavage, ultimately leading to phosphoric acid derivatives and organic fragments.

Solvation Dynamics in Polar versus Non-Polar Media

The solvation behavior of ethyl 2-(diethoxyphosphoryl)hexanoate demonstrates significant dependence on solvent polarity, reflecting the amphiphilic nature of the molecule. The compound possesses both polar phosphoryl functionality and hydrophobic aliphatic regions, creating complex solvent interactions that vary dramatically across different media [8] [9].

In polar protic solvents such as water, ethyl 2-(diethoxyphosphoryl)hexanoate exhibits limited solubility due to the predominant hydrophobic character of the hexanoate chain [9]. The diethoxyphosphoryl group provides some polar interaction capability through hydrogen bonding with protic solvents, but this is insufficient to overcome the hydrophobic contributions. Alcoholic solvents demonstrate improved solvation capacity, offering both hydrogen bonding opportunities and reduced polarity compared to water [10] [9].

Polar aprotic solvents, including acetone and dimethyl sulfoxide, provide significantly enhanced solvation for ethyl 2-(diethoxyphosphoryl)hexanoate [11] [8]. These solvents can effectively solvate the phosphoryl oxygen atoms without competing hydrogen bonding, while accommodating the aliphatic portions through dipole-induced dipole interactions. The dielectric constants of these media (acetone: 20.7, dimethyl sulfoxide: 46.7) create favorable environments for the partial charge distribution present in the molecule.

Non-polar solvents, such as cyclohexane and hexane, demonstrate excellent solubility for ethyl 2-(diethoxyphosphoryl)hexanoate despite the presence of polar phosphoryl functionality [12] [8]. This behavior reflects the dominant influence of the aliphatic components in determining overall solvation properties. The low dielectric constants (cyclohexane: 2.0, hexane: 1.9) minimize electrostatic repulsion while maximizing van der Waals interactions with the hydrocarbon framework.

Solvation dynamics studies on related phosphonate esters reveal that solvent polarity significantly influences molecular conformation and intermolecular associations [11]. In polar solvents, the phosphoryl group tends to maximize solvent interaction through hydrogen bonding and dipolar associations. Conversely, non-polar environments promote conformations that minimize polar group exposure while maximizing hydrocarbon solvation.

The dramatic solvent-dependent reactivity observed in organophosphorus compounds provides additional insight into solvation effects. Rate enhancements of 10⁵-fold in acetone and 10⁹-fold in cyclohexane compared to water demonstrate the profound influence of solvation on chemical behavior [8]. These effects arise from differential stabilization of ground states versus transition states, with non-polar solvents particularly effective at destabilizing highly solvated ground states.

Hydrolytic Susceptibility at Varying pH Conditions

The hydrolytic behavior of ethyl 2-(diethoxyphosphoryl)hexanoate exhibits pronounced pH dependence, reflecting the dual susceptibility of both phosphorus-oxygen and carbon-oxygen bonds under different conditions [8] [13] [14]. This pH-dependent reactivity pattern follows established mechanisms for organophosphonate hydrolysis, with distinct pathways predominating at different hydrogen ion concentrations.

Under strongly acidic conditions (pH < 2.0), ethyl 2-(diethoxyphosphoryl)hexanoate undergoes hydrolysis primarily through carbon-oxygen bond cleavage mechanisms [13] [14]. The AAL1 (Associative, Acid-catalyzed, Leaving group departure first) mechanism involves protonation of the ethoxy oxygen atoms, facilitating heterolytic cleavage and formation of carbocationic intermediates. This pathway generates phosphonic acid derivatives and corresponding alcohols as primary products. The reaction rate under acidic conditions is characteristically slow to moderate, reflecting the stability of the phosphorus-oxygen bonds and the requirement for substantial protonation [14].

Physiological pH conditions (pH 7.4) present a transitional regime where multiple hydrolytic mechanisms compete [8] [15]. The near-neutral environment reduces the driving force for both acid-catalyzed carbon-oxygen cleavage and base-catalyzed phosphorus-oxygen cleavage. Consequently, hydrolysis rates are typically slow, with product distributions reflecting the competition between different mechanistic pathways. Water molecules can act as nucleophiles, attacking either the phosphorus center or participating in general base-catalyzed ester hydrolysis.

Alkaline conditions (pH > 9.0) strongly favor phosphorus-oxygen bond cleavage through the AAC2 mechanism (Associative, Alkali-catalyzed, Coordination first) [8] [14]. Hydroxide ions function as powerful nucleophiles, attacking the electrophilic phosphorus center to form pentacoordinate phosphorane intermediates. These highly reactive intermediates rapidly decompose through phosphorus-oxygen bond cleavage, yielding phosphonic acid salts and alkoxide ions. The high nucleophilicity and concentration of hydroxide ions at elevated pH values result in dramatically accelerated hydrolysis rates.

Mechanistic studies on related organophosphonates reveal that steric factors significantly influence hydrolytic susceptibility [14]. The diethoxyphosphoryl group in ethyl 2-(diethoxyphosphoryl)hexanoate presents moderate steric hindrance around the phosphorus center, potentially slowing nucleophilic attack rates compared to less substituted analogs. However, the electron-withdrawing nature of the phosphoryl group activates adjacent ester functionalities toward hydrolysis.

The hexanoate ester linkage represents an additional site of hydrolytic susceptibility, particularly under basic conditions where saponification mechanisms predominate. The alpha-position phosphoryl substituent influences the electron density at the carbonyl carbon, potentially accelerating base-catalyzed ester hydrolysis through electron withdrawal effects.

Nucleophilic Substitution Reactivity at Phosphorus Center

The phosphorus center in ethyl 2-(diethoxyphosphoryl)hexanoate serves as a primary site for nucleophilic substitution reactions, following well-established mechanistic pathways characteristic of organophosphorus(V) compounds [16] [17] [18]. The electrophilic nature of the phosphorus atom, enhanced by the electron-withdrawing effects of the bonded oxygen atoms, creates a reactive center susceptible to nucleophilic attack by various species.

Nucleophilic substitution at the phosphorus center proceeds predominantly through associative mechanisms (AAC2), involving formation of pentacoordinate phosphorane intermediates [16] [17] [18]. These intermediates adopt trigonal bipyramidal geometry with the incoming nucleophile and best leaving group occupying apical positions, consistent with established stereochemical principles. The formation of these hypervalent intermediates represents the rate-determining step in most substitution reactions.

Water molecules demonstrate relatively low nucleophilicity toward the phosphorus center in ethyl 2-(diethoxyphosphoryl)hexanoate, reflecting their weak nucleophilic character and the stability of the existing phosphorus-oxygen bonds [16] [18]. However, water can participate in substitution reactions under appropriate conditions, particularly when activated through hydrogen bonding networks or in the presence of general base catalysts. The resulting products typically involve replacement of ethoxy groups with hydroxyl functionality.

Hydroxide ions exhibit high reactivity toward the phosphorus center, representing one of the most effective nucleophiles for phosphorus substitution reactions [16] [17] [18]. The negative charge and high electron density on hydroxide oxygen create strong nucleophilic character, facilitating rapid attack at the electrophilic phosphorus. The resulting pentacoordinate intermediates readily eliminate ethoxide ions, leading to formation of phosphonic acid derivatives. This high reactivity explains the accelerated hydrolysis rates observed under alkaline conditions.

Alkoxide nucleophiles (RO⁻) demonstrate similarly high reactivity patterns, with nucleophilicity generally correlating with basicity [16] [17]. Primary alkoxides typically show greater reactivity than secondary or tertiary analogs due to reduced steric hindrance during the approach to the phosphorus center. These reactions enable synthetic transformation of ethyl 2-(diethoxyphosphoryl)hexanoate into alternative phosphonate esters through nucleophilic substitution pathways.

Amine nucleophiles exhibit moderate to high reactivity depending on their structural characteristics and electronic properties [17] [18]. Primary amines generally demonstrate higher nucleophilicity than secondary amines due to reduced steric hindrance and increased electron density on nitrogen. The formation of phosphonamide linkages through these substitution reactions represents an important synthetic transformation, enabling incorporation of nitrogen functionality into the phosphorus framework.

Thiol nucleophiles (RSH and RS⁻) display moderate reactivity toward the phosphorus center in ethyl 2-(diethoxyphosphoryl)hexanoate [17] [18]. The larger atomic radius and lower electronegativity of sulfur compared to oxygen result in softer nucleophilic character, which matches reasonably well with the intermediate hardness of the phosphorus electrophile. These reactions can produce phosphonothioate derivatives, representing sulfur analogs of the parent phosphonate structure.

The reactivity patterns observed for nucleophilic substitution at phosphorus centers are influenced by several factors including nucleophile basicity, steric accessibility, and electronic compatibility between nucleophile and electrophile [18]. The presence of multiple ethoxy groups in ethyl 2-(diethoxyphosphoryl)hexanoate provides several potential leaving groups, with the specific site of substitution determined by the relative stability of the resulting intermediates and products.